DL-Leucylglycylglycine

Description

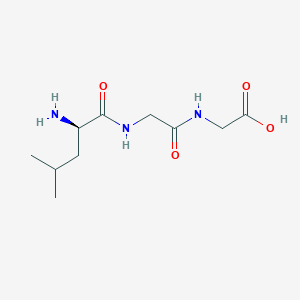

Structure

3D Structure

Properties

IUPAC Name |

2-[[2-[(2-amino-4-methylpentanoyl)amino]acetyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O4/c1-6(2)3-7(11)10(17)13-4-8(14)12-5-9(15)16/h6-7H,3-5,11H2,1-2H3,(H,12,14)(H,13,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWHGTYCRDRBSFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901036229 | |

| Record name | Leucylglycylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901036229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4337-37-5, 18625-22-4, 1187-50-4, 3146-41-6 | |

| Record name | Leucylglycylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4337-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(N-DL-Leucylglycyl)glycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004337375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC523307 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523307 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC118380 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118380 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-Leucylglycylglycine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89617 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Leucylglycylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901036229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(N-DL-leucylglycyl)glycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.168 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DL-Leucylglycylglycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to DL-Leucylglycylglycine for Research and Drug Development Professionals

Introduction: Understanding the Core Utility of a Simple Tripeptide

In the landscape of biochemical research and pharmaceutical development, the utility of a molecule is often dictated by its structural simplicity and functional predictability. DL-Leucylglycylglycine, a tripeptide composed of leucine and two glycine residues, represents such a molecule. As a racemic mixture of its D- and L-leucine enantiomers, it offers a unique profile for studying enzymatic processes, transport mechanisms, and as a fundamental component in defined biological media. This guide provides an in-depth technical overview of its molecular characteristics, synthesis principles, and practical applications, grounded in the causality behind experimental design for researchers, scientists, and drug development professionals.

Section 1: Core Molecular Profile

A precise understanding of a molecule's fundamental properties is the bedrock of its application. This compound is identified by a specific set of chemical and physical descriptors that dictate its behavior in experimental systems.

The molecular structure consists of a leucine residue linked to a diglycine backbone. This combination of a hydrophobic, branched-chain amino acid (leucine) with the simplest amino acid (glycine) creates a molecule with distinct properties.

Caption: 2D Chemical Structure of Leucylglycylglycine.

| Identifier | Value | Source(s) |

| Molecular Formula | C₁₀H₁₉N₃O₄ | [1][2][3][4] |

| Molecular Weight | 245.28 g/mol | [1][2][3][4] |

| CAS Number | 4337-37-5 | [1][2][3][4] |

| IUPAC Name | 2-[[2-[(2-amino-4-methylpentanoyl)amino]acetyl]amino]acetic acid | [2] |

| Canonical SMILES | CC(C)CC(C(=O)NCC(=O)NCC(=O)O)N | [2] |

Section 2: Physicochemical Properties and Their Implications

The experimental utility of this compound is directly linked to its physicochemical properties. These values are critical for protocol design, from preparing stock solutions to predicting interactions in complex biological matrices.

| Property | Value | Significance in Application | Source(s) |

| Appearance | White to off-white crystalline powder | Indicates purity. Any deviation may suggest contamination or degradation. | [1][4] |

| Melting Point | >240 °C | High melting point is characteristic of zwitterionic peptides, indicating strong intermolecular forces and thermal stability under typical lab conditions. | [4] |

| Solubility | Soluble in water (245 g/L at 25 °C) | High aqueous solubility is crucial for preparing concentrated stock solutions for cell culture or enzyme assays without organic solvents. | [1] |

| pKa | ~3.30 (Predicted) | Relates to the carboxylic acid group. Helps predict the molecule's net charge at different pH values, which is critical for designing buffer systems and predicting interactions with charged surfaces or proteins. | [1][4] |

| Storage Temperature | -20 °C | Recommended for long-term storage to prevent slow hydrolysis or degradation, ensuring the integrity of the peptide over time. | [1][4] |

Section 3: Synthesis Principles and the Significance of Stereochemistry

This compound is synthesized through standard peptide chemistry. The process involves the sequential coupling of amino acids, which must be transiently protected to ensure the correct sequence and prevent unwanted side reactions.

Expertise & Experience: The choice of a synthesis strategy hinges on the desired final product. For a racemic DL- mixture, synthesis can begin with DL-Leucine. If a pure stereoisomer (L- or D-Leucylglycylglycine) is required, the synthesis must start with the corresponding pure L- or D-Leucine. This initial choice is a critical control point that dictates the biological activity of the final product.

Caption: Conceptual workflow for solid-phase synthesis of this compound.

The Importance of the DL-Racemic Mixture: Biological systems are chiral. Enzymes and receptors often exhibit high stereospecificity.

-

L-Leucylglycylglycine: This is the naturally recognized isomer. It can be metabolized by peptidases and interact with receptors or transporters designed for L-amino acid-containing peptides.[2]

-

D-Leucylglycylglycine: The D-isomer is resistant to degradation by most common proteases.[5] This property makes D-peptides valuable as more stable therapeutic candidates or as negative controls in enzyme assays.[6][7]

-

This compound: The 50/50 mixture serves as an excellent tool for comparative studies. For example, when used as an enzyme substrate, only 50% of the material (the L-isomer) may be hydrolyzed. This allows for built-in validation; if the reaction goes to ~50% completion and stops, it strongly suggests the enzyme is stereospecific.

Section 4: Field-Proven Applications for Research and Drug Development

While a simple molecule, this compound and its constituent isomers are valuable tools in several research domains. Tripeptides, in general, are appealing for drug discovery due to their cost-effectiveness and potential for oral administration.[8][9]

Enzyme Substrate and Specificity Profiling

The primary application of such peptides is in enzymology. Peptidases, which are hydrolase enzymes, cleave peptide bonds.[10]

-

Causality: To characterize a newly discovered peptidase, researchers need a range of simple substrates to map its specificity. Leucylglycylglycine can be used to test for exopeptidase activity (specifically, aminopeptidases that cleave the N-terminal residue). For example, cytosolic leucyl aminopeptidase is a known enzyme that hydrolyzes such peptides and plays a role in glutathione metabolism.[1]

-

Application Insight: By monitoring the hydrolysis of L-Leucylglycylglycine (e.g., via HPLC or by detecting the appearance of free leucine or glycine), one can determine the kinetic parameters of an enzyme. Using the DL- mixture can provide immediate insight into the enzyme's stereoselectivity.

Transport Protein Assays

The uptake of small peptides is a critical biological process, mediated by transporters like the PEPT family (SLC15A1).[11]

-

Causality: To screen for inhibitors or substrates of a peptide transporter, a stable, easily detectable probe substrate is required. While heavily modified dipeptides like Glycyl-Sarcosine are often used due to their high stability,[11] simpler peptides like Leucylglycylglycine can serve as competitive inhibitors.

-

Application Insight: In a transport assay measuring the uptake of a radiolabeled or fluorescent peptide, this compound can be added to the system. A reduction in the uptake of the probe would indicate that this compound is competing for the transporter's binding site, thus identifying it as a potential substrate or competitive inhibitor.[11]

Cell Culture Media Supplementation

Defined, serum-free media are essential for reproducible cell culture in biopharmaceutical production.

-

Causality: Cells require amino acids as building blocks.[2] Some amino acids, like glutamine, are unstable in liquid media. Supplying amino acids in the form of stable di- or tripeptides can improve media stability and nutrient availability.[2]

-

Application Insight: this compound can serve as a stable, soluble source of both leucine and glycine for cultured cells. Peptides are often taken up by cells more efficiently than free amino acids.[1] This is particularly valuable in high-density cultures where nutrient depletion can be a limiting factor.

Section 5: Self-Validating Experimental Protocols

Trustworthiness: A protocol is trustworthy only when it includes inherent checks and explains the rationale for each step. The following protocols are designed as self-validating systems.

Protocol 1: Preparation and Validation of a 100 mM Aqueous Stock Solution

This protocol ensures the preparation of an accurate and stable stock solution, a critical first step for any experiment.

-

Pre-Calculation & Weighing:

-

Rationale: Accurate weighing is fundamental. Using an analytical balance is mandatory.

-

Action: Calculate the required mass for your target volume. For 10 mL of a 100 mM solution: 0.01 L * 0.1 mol/L * 245.28 g/mol = 0.2453 g.

-

Action: Weigh out 245.3 mg of this compound powder.

-

-

Solubilization:

-

Rationale: The peptide is highly water-soluble. Using high-purity (e.g., Milli-Q) water prevents contamination.

-

Action: Add the powder to a 15 mL conical tube. Add ~8 mL of Milli-Q water. Vortex until fully dissolved. The solution should be clear and colorless.

-

Self-Validation: If the solution is hazy or colored, the starting material may be impure.

-

-

pH Adjustment & Final Volume:

-

Rationale: The pH of the final solution can affect experimental outcomes. Adjusting to a physiological pH (~7.4) is standard for most biological assays.

-

Action: Check the pH of the solution. It will likely be slightly acidic. Adjust to pH 7.4 using dilute NaOH.

-

Action: Transfer the solution to a 10 mL volumetric flask. Carefully bring the volume to the 10.0 mL mark with Milli-Q water. Invert several times to mix thoroughly.

-

-

Sterilization and Storage:

-

Rationale: For use in cell culture or sterile enzyme assays, the solution must be sterilized. Filtration is preferred over autoclaving for peptides to prevent hydrolysis.

-

Action: Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.

-

Action: Aliquot into smaller, single-use volumes to minimize freeze-thaw cycles, which can degrade peptides over time. Store at -20 °C.

-

Protocol 2: Purity Verification by Reversed-Phase HPLC (RP-HPLC)

This protocol provides a method to confirm the purity of the starting material or the prepared stock solution.

-

System Preparation:

-

Rationale: A C18 column is a standard choice for separating small, moderately polar peptides. The mobile phase gradient separates compounds based on their hydrophobicity.

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Column: C18, ~4.6 x 150 mm, 5 µm particle size.

-

Detector: UV detector set to 214 nm (the wavelength at which the peptide bond absorbs).

-

-

Sample Preparation:

-

Action: Dilute the 100 mM stock solution to ~1 mM in Mobile Phase A.

-

-

Chromatographic Run:

-

Rationale: A gradient from low to high organic solvent (Acetonitrile) will elute compounds from the column. The DL- enantiomers will likely co-elute on a standard C18 column, appearing as a single peak.

-

Flow Rate: 1.0 mL/min.

-

Gradient:

-

0-5 min: 5% B

-

5-25 min: 5% to 50% B (linear gradient)

-

25-30 min: 50% to 95% B

-

30-35 min: Hold at 95% B

-

35-40 min: Return to 5% B and equilibrate.

-

-

Injection Volume: 10 µL.

-

-

Data Analysis & Validation:

-

Self-Validation: A pure sample should yield a single, sharp, symmetrical peak. The presence of multiple peaks indicates impurities or degradation products (e.g., free leucine or glycine).

-

Action: Integrate the peak area. For a high-quality standard, the main peak should represent >98% of the total integrated area.

-

Conclusion

This compound, despite its simple structure, is a versatile and valuable tool for researchers. Its utility is rooted in its well-defined molecular and physicochemical properties. As a racemic mixture, it provides an intrinsic control for studying stereospecific biological processes. Whether used as a substrate to probe enzyme kinetics, a competitive inhibitor in transport studies, or a stable nutrient source in cell culture, a thorough understanding of its properties is paramount for designing robust, logical, and self-validating experiments. This guide serves as a foundational resource to empower scientists in leveraging this fundamental tripeptide to its full potential.

References

- Santos, S., Torcato, I., & Castanho, M. A. R. B. (2012). Biomedical Applications of Dipeptides and Tripeptides. Biopolymers, 98(4), 288-93.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 96806, this compound. PubChem.

- ResearchGate. (2012). Biomedical applications of dipeptides and tripeptides | Request PDF.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70910, Leu-Gly-Gly. PubChem.

- Chemdad. (n.d.). DL-LEUCYL-GLYCYL-GLYCINE.

- Wikipedia. (n.d.). D-peptide.

- Fleisher, G. A., Butt, H. R., & Huizenga, K. A. (1957). Enzymatic hydrolysis of L-leucylglycine in serum in hepatic disease. Proc Staff Meet Mayo Clin, 32(16), 410-24.

- TheMedTutor. (2023). What are Hydrolase Enzymes? | MCAT Biochemistry. YouTube.

- Kirsch, M., et al. (2021). Rapid and Sensitive Quantification of Intracellular Glycyl-Sarcosine for Semi-High-Throughput Screening for Inhibitors of PEPT-1. MDPI.

- Zafra, F., et al. (1995). Cloning and expression of a glycine transporter reveal colocalization with NMDA receptors. PubMed.

- López-Corcuera, B., et al. (1998). Membrane glycine transport proteins. PubMed.

- Van der Walle, C. F., et al. (2015). Pharmacokinetic Properties of a Novel D-Peptide Developed to be Therapeutically Active Against Toxic β-Amyloid Oligomers. ResearchGate.

- Anderson, D. C., & Snider, B. B. (1980). L-Vinylglycine is an alternative substrate as well as a mechanism-based inhibitor of 1-aminocyclopropane-1-carboxylate synthase. PubMed.

- O'Donoghue, A. J., et al. (2012). Global Identification of Peptidase Specificity by Multiplex Substrate Profiling. PMC.

- Kaur, H., et al. (2022). Analysis of Binding Determinants for Different Classes of Competitive and Noncompetitive Inhibitors of Glycine Transporters. PubMed Central.

Sources

- 1. Identification of cytosolic leucyl aminopeptidase (EC 3.4.11.1) as the major cysteinylglycine-hydrolysing activity in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Leu-Gly-Gly | C10H19N3O4 | CID 70910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Frontiers | An Overview of Cell-Based Assay Platforms for the Solute Carrier Family of Transporters [frontiersin.org]

- 4. Global Identification of Peptidase Specificity by Multiplex Substrate Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Peptidase specificity from the substrate cleavage collection in the MEROPS database and a tool to measure cleavage site conservation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Global identification of peptidase specificity by multiplex substrate profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Enzymatic hydrolysis of L-leucylglycine in serum in hepatic disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Successful identification of glycine transporter inhibitors using an adaptation of a functional cell-based assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Structure and Stereochemistry of DL-Leucylglycylglycine

This guide provides a comprehensive technical overview of the tripeptide DL-Leucylglycylglycine, intended for researchers, scientists, and professionals in the field of drug development. It delves into the fundamental aspects of its molecular structure, the nuances of its stereochemistry, methods for its chemical synthesis and purification, and a detailed exploration of analytical techniques for its characterization.

Molecular Structure and Physicochemical Properties

This compound is a tripeptide composed of the amino acids Leucine, Glycine, and Glycine, arranged in that sequence.[1][2] The "DL" prefix indicates that the Leucine residue is a racemic mixture, containing both the D- and L-enantiomers.[1] Glycine, being achiral, does not possess stereoisomers.[3]

The primary structure is defined by the covalent peptide bonds linking the amino acids: the carboxyl group of Leucine is bonded to the amino group of the first Glycine, and the carboxyl group of that Glycine is bonded to the amino group of the second Glycine.[3]

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C10H19N3O4 | [1][4] |

| Molecular Weight | 245.28 g/mol | [1][4] |

| IUPAC Name | 2-[[2-[(2-amino-4-methylpentanoyl)amino]acetyl]amino]acetic acid | [1] |

| Canonical SMILES | CC(C)CC(C(=O)NCC(=O)NCC(=O)O)N | [1] |

| CAS Number | 4337-37-5 | [1][4] |

The Critical Role of Stereochemistry

Stereochemistry is a pivotal consideration in peptide science, as the three-dimensional arrangement of atoms profoundly influences biological activity. With the exception of Glycine, all standard amino acids are chiral.[3]

-

D/L and R/S Systems : The stereochemistry of amino acids is commonly described using the D/L system, which relates the configuration to that of glyceraldehyde.[5] All naturally occurring amino acids in proteins are of the L-configuration.[3] The Cahn-Ingold-Prelog (R/S) system is also used to assign absolute configuration based on priority rules.[6] Most L-amino acids have an S-configuration, with Cysteine being a notable exception.[3]

-

Implications for this compound : Since this compound contains a racemic mixture of Leucine, it is composed of two diastereomers:

-

L-Leucylglycylglycine

-

D-Leucylglycylglycine

-

These diastereomers have identical physical properties except for their interaction with polarized light and other chiral molecules. This is of paramount importance in a biological context, as enzymes and receptors are chiral and will interact differently with each diastereomer, potentially leading to variations in metabolism, efficacy, and toxicity.

The relationship between the constituent amino acids and the final tripeptide structure is illustrated below.

Caption: Formation of this compound from its constituent amino acids.

Synthesis and Purification Strategies

The synthesis of a tripeptide like this compound can be approached through several methodologies, with solid-phase peptide synthesis (SPPS) being a common and efficient choice.[7][8][9]

Solid-Phase Peptide Synthesis (SPPS)

The core principle of SPPS is the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).

Experimental Protocol: Fmoc-Based SPPS of L-Leucylglycylglycine

-

Resin Preparation : Start with a pre-loaded Glycine resin (e.g., Fmoc-Gly-Wang resin). The Wang resin is an acid-labile support.

-

Fmoc Deprotection : Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin-bound Glycine using a solution of 20% piperidine in dimethylformamide (DMF). This exposes the free amino group for the next coupling step.

-

Coupling of the Second Glycine : Activate the carboxyl group of the next amino acid, Fmoc-Gly-OH, using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-Diisopropylethylamine). Add this activated amino acid to the resin to form the dipeptide.

-

Fmoc Deprotection : Repeat the deprotection step to remove the Fmoc group from the newly added Glycine.

-

Coupling of DL-Leucine : Activate and couple Fmoc-DL-Leu-OH to the resin-bound dipeptide using the same activation method.

-

Final Deprotection : Perform a final Fmoc deprotection.

-

Cleavage and Deprotection : Treat the resin with a cleavage cocktail, typically containing a strong acid like trifluoroacetic acid (TFA), to cleave the peptide from the resin and remove any side-chain protecting groups. Scavengers such as water and triisopropylsilane are often included to prevent side reactions.

-

Precipitation and Isolation : Precipitate the crude peptide from the cleavage cocktail using cold diethyl ether. Centrifuge to collect the peptide pellet, wash with ether, and dry under vacuum.

Caption: Workflow for the Solid-Phase Peptide Synthesis of this compound.

Purification by Reversed-Phase HPLC (RP-HPLC)

Crude synthetic peptides contain various impurities, necessitating a robust purification step. RP-HPLC is the standard and most effective method for peptide purification.[10][11][12][13][14]

Principle : RP-HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (commonly C18-modified silica) is used with a polar mobile phase.[11] Peptides are eluted by a gradient of increasing organic solvent (typically acetonitrile), with more hydrophobic peptides being retained longer on the column.[10]

Experimental Protocol: Preparative RP-HPLC

-

Sample Preparation : Dissolve the crude peptide in a minimal amount of a suitable solvent, often the initial mobile phase composition (e.g., water with 0.1% TFA).

-

Column and Solvents :

-

Gradient Elution : Develop a linear gradient of increasing Solvent B to elute the peptide. An initial analytical run on a smaller column is often performed to optimize the gradient.[10] A typical gradient might run from 5% to 60% Solvent B over 30 minutes.

-

Fraction Collection : Collect fractions as the peptide elutes, monitoring the absorbance at 210-220 nm, which corresponds to the peptide bond.[11]

-

Purity Analysis : Analyze the collected fractions by analytical RP-HPLC to identify those containing the pure product.

-

Lyophilization : Combine the pure fractions and lyophilize (freeze-dry) to remove the solvents and obtain the purified peptide as a stable, fluffy white powder.[10][11]

Analytical Characterization

A suite of analytical techniques is employed to confirm the identity, purity, and structural integrity of the synthesized peptide.[15][16][17][18]

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight of the peptide and confirming its amino acid sequence.[15][16]

-

Electrospray Ionization (ESI-MS) : This soft ionization technique is ideal for analyzing peptides. The sample is sprayed into the mass spectrometer, creating charged droplets that yield protonated molecular ions (e.g., [M+H]+). For this compound, the expected m/z for the singly charged ion would be approximately 246.14.[2]

-

Tandem Mass Spectrometry (MS/MS) : To confirm the sequence, the parent ion is isolated and fragmented. The resulting fragment ions (b- and y-ions) correspond to cleavages along the peptide backbone, allowing for the sequence to be read.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic-level structure of the peptide in solution.[16][17]

-

¹H NMR : Proton NMR can confirm the presence of the constituent amino acids by identifying characteristic proton resonances. For instance, the isobutyl group of Leucine will show distinct signals in the upfield region of the spectrum, while the α-protons of the Glycine residues will appear as singlets (or more complex patterns if coupled). A ¹H NMR spectrum of the related L-Leu-Gly-Gly in D₂O shows resonances for the Glycine backbone protons around 3.71 ppm.[19]

-

¹³C NMR : Carbon NMR provides information on the carbon skeleton of the molecule. Each unique carbon atom in the tripeptide will give a distinct signal.[20]

-

2D NMR (e.g., COSY, TOCSY, NOESY) : These advanced techniques can be used to assign specific proton resonances and to probe the three-dimensional conformation of the peptide in solution.[17]

High-Performance Liquid Chromatography (HPLC)

In addition to its use in purification, analytical RP-HPLC is the primary method for assessing the final purity of the peptide.[15][16] By injecting a small amount of the purified product and running a standardized gradient, a chromatogram is produced. The purity is calculated by integrating the area of the main product peak relative to the total area of all peaks. High-purity peptides for research and pharmaceutical applications typically require purity levels of >95% or >98%.

Conclusion

This compound, while a simple tripeptide, serves as an excellent model for understanding the critical interplay of structure, stereochemistry, synthesis, and analysis that underpins peptide science. A thorough characterization using a combination of mass spectrometry, NMR spectroscopy, and HPLC is essential to ensure the identity, purity, and quality of the final product. This rigorous analytical approach is fundamental for any application, from basic research to the development of novel peptide-based therapeutics.

References

- AAPPTec. (n.d.). Peptide Purification.

- Boutureira, O., et al. (n.d.). A Tripeptide Approach to the Solid-Phase Synthesis of Peptide Thioacids and N-Glycopeptides. Angewandte Chemie International Edition.

- ResolveMass Laboratories Inc. (2025). Peptide Characterization Techniques and Applications.

- Bachem. (n.d.). Peptide Purification Process & Methods: An Overview.

- Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.

- van der Veken, P., et al. (2007). Synthesis of Cyclic (α2β)-Tripeptides as Potential Peptide Turn Mimetics. The Journal of Organic Chemistry.

- Creative Peptides. (n.d.). Tripeptide Synthesis.

- Liskamp, R. M. J., et al. (2008). Synthesis of trifunctional cyclo-β-tripeptide templates. Beilstein Journal of Organic Chemistry.

- Pawlas, J., et al. (2025). Synthesis of tripeptides a) Cbz-L-Ala-L-Phe-L-Leu-OEt and b) Cbz-L-Lys(Boc)-L-Pro-L-Val-OMe by sequential coupling, deprotection, and subsequent coupling in water with TPGS-750-M. Journal of Organic Chemistry.

- Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology.

- International Journal of Science and Research Archive. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control.

- ResearchGate. (2025). HPLC Analysis and Purification of Peptides.

- Intertek. (n.d.). Peptide Characterisation Supporting Peptide Drug Development.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 96806, this compound.

- JPT Peptide Technologies. (n.d.). Peptide Characterization & Analytics.

- ResearchGate. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 79070, Leucylglycine.

- Global Substance Registration System. (n.d.). L-LEUCYLGLYCYLGLYCINE.

- Guidechem. (n.d.). DL-LEUCYL-GLYCYL-GLYCINE 4337-37-5 wiki.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70910, Leu-Gly-Gly.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 189027, Leucyl-glycyl-glycyl-glycine.

- Chemistry LibreTexts. (2020). 25.2: Structure and Stereochemistry of the Amino Acids.

- YouTube. (2024). D and L Notation in stereochemistry.

- Leah4Sci. (2016). Stereochemistry of Amino Acids RS to DL MCAT Biochemistry.

- ResearchGate. (n.d.). 1 H NMR spectrum of L-Leu-Gly-Gly in D 2 O (0.028 mol L-1 ) at 9.4 T,....

- NIST. (n.d.). Glycine, N-(N-glycyl-L-leucyl)-.

- Asian Journal of Chemistry. (2011). Determination of Glycine in Biological Fluids by Isotopic Dilution Mass Spectrometry.

- Rabbani, N., & Thornalley, P. J. (2014). Mass spectrometric determination of early and advanced glycation in biology. Amino Acids.

- Journal of Chemical Education. (n.d.). Targeted F19 - tags to detect amino acids in complex mixtures using NMR spectroscopy.

- Journal of Chromatography B. (2013). A novel liquid chromatography/tandem mass spectrometry method for the quantification of glycine as biomarker in brain microdialysis and cerebrospinal fluid samples within 5min.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000123).

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000123).

- Concepts in Magnetic Resonance Part A. (2004). C-13 CP/MAS: Application to glycine.

Sources

- 1. This compound | C10H19N3O4 | CID 96806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Leu-Gly-Gly | C10H19N3O4 | CID 70910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. guidechem.com [guidechem.com]

- 5. youtube.com [youtube.com]

- 6. leah4sci.com [leah4sci.com]

- 7. A Tripeptide Approach to the Solid‐Phase Synthesis of Peptide Thioacids and N‐Glycopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. BJOC - Synthesis of trifunctional cyclo-β-tripeptide templates [beilstein-journals.org]

- 10. peptide.com [peptide.com]

- 11. bachem.com [bachem.com]

- 12. hplc.eu [hplc.eu]

- 13. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. resolvemass.ca [resolvemass.ca]

- 16. ijsra.net [ijsra.net]

- 17. Peptide Characterisation Supporting Peptide Drug Development [intertek.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. escholarship.org [escholarship.org]

Biochemical and physiological actions of DL-Leucylglycylglycine

An In-Depth Technical Guide to the Biochemical and Physiological Actions of DL-Leucylglycylglycine

Introduction

Small peptides, chains of two to fifty amino acids, represent a fascinating and therapeutically significant class of molecules. They occupy a unique chemical space between small molecules and large biologics, often exhibiting high specificity and binding affinity with reduced immunogenicity.[1] this compound is a tripeptide composed of a leucine residue and two glycine residues. The "DL" designation indicates that the leucine component is a racemic mixture of its D- and L-stereoisomers. As a simple oligopeptide, its primary physiological significance lies in its role as a source of its constituent amino acids following rapid enzymatic hydrolysis. However, the process of its absorption, transport, and breakdown provides a valuable model for understanding the pharmacokinetics of peptide-based therapeutics.

This guide offers a comprehensive examination of the biochemical properties, physiological transport, metabolic fate, and biological significance of this compound. We will delve into the causality behind experimental choices for its study, provide validated protocols, and explore the downstream effects of its constituent amino acids, which are the primary mediators of its biological action.

Part 1: Biochemical Profile of this compound

A foundational understanding of a molecule's physicochemical properties is critical for predicting its behavior in biological systems, from membrane transport to enzymatic interaction.

Chemical Structure and Properties

This compound is a tripeptide with the chemical formula C10H19N3O4.[2][3][4] Its structure consists of a leucine residue at the N-terminus followed by two glycine residues.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-[[2-[(2-amino-4-methylpentanoyl)amino]acetyl]amino]acetic acid | PubChem[2] |

| Molecular Formula | C10H19N3O4 | PubChem[2][5] |

| Molecular Weight | 245.28 g/mol | PubChem[2][5][6] |

| CAS Number | 4337-37-5 | ChemicalBook[3][4] |

| Canonical SMILES | CC(C)CC(C(=O)NCC(=O)NCC(=O)O)N | PubChem[2] |

| pKa (Predicted) | 3.30 ± 0.10 | ChemicalBook[3][4] |

| Appearance | White to almost white powder/crystal | ChemicalBook[3][4] |

The Significance of Stereochemistry: The "DL" Racemic Mixture

The "DL" prefix is a crucial descriptor, signifying that the peptide is synthesized from a racemic mixture of D-leucine and L-leucine. This has profound biochemical implications:

-

Enzymatic Recognition: Most endogenous peptidases and transporters, such as PepT1, exhibit a strong preference for L-amino acids, which are the exclusive form used in mammalian protein synthesis. The presence of the D-leucine isomer can significantly reduce the rate of enzymatic hydrolysis and transport compared to the pure L-leucylglycylglycine form.[5][6]

-

Biological Activity: If the intact tripeptide were to have a direct receptor-mediated effect, the D-isomer would likely be inactive or could even act as an antagonist. However, as the primary action is via its breakdown products, the main consequence is altered pharmacokinetics.

This racemic nature is a critical consideration in experimental design, as results may differ from studies using the pure L-isomer.

Part 2: Physiological Actions and Mechanisms

The journey of this compound from ingestion to cellular impact is governed by specialized transport systems and rapid metabolic processes.

Intestinal Absorption: The Role of Peptide Transporter 1 (PepT1)

The vast majority of dietary protein is absorbed not as free amino acids, but as di- and tripeptides.[7][8] This process is mediated by the intestinal peptide transporter, PepT1 (gene symbol SLC15A1).[9]

Mechanism of PepT1 Transport: PepT1 is a high-capacity, low-affinity transporter located on the apical membrane of intestinal enterocytes.[7] It functions as a co-transporter, harnessing a proton gradient (H+) to move di- and tripeptides from the intestinal lumen into the cell.[8][9] Its substrate specificity is remarkably broad, allowing it to transport thousands of different di- and tripeptides, a feature that has been exploited for the delivery of peptide-mimetic drugs like certain antibiotics and ACE inhibitors.[8][10]

Caption: Enzymatic hydrolysis of this compound in the cytosol.

Physiological Actions of Constituent Amino Acids

The ultimate physiological effects of this compound are mediated by the leucine and glycine it delivers to the body.

-

Leucine: As a branched-chain amino acid (BCAA), leucine is a potent activator of the mTOR signaling pathway, a central regulator of cell growth and protein synthesis. This makes it critical for muscle maintenance and repair.

-

Glycine: Glycine is a non-essential amino acid with a remarkably diverse range of functions. [11] * Neurotransmission: It acts as a primary inhibitory neurotransmitter in the spinal cord and brainstem by binding to ionotropic glycine receptors. [12][13]It also functions as a necessary co-agonist at excitatory NMDA receptors, highlighting its dual role in regulating central nervous system activity. [13] * Metabolic Synthesis: Glycine is a fundamental building block for numerous vital biomolecules, including the antioxidant glutathione, heme for hemoglobin, creatine for energy buffering in muscle, and purines for DNA and RNA synthesis. [11][14][15] * Anti-inflammatory and Cytoprotective Effects: Studies have shown that glycine can possess anti-inflammatory, immunomodulatory, and cytoprotective properties, potentially by protecting against oxidative stress. [11][16][17]

Caption: Major physiological and metabolic roles of glycine.

Part 3: Methodologies for Studying Tripeptides

Rigorous, validated analytical and experimental methods are essential for accurately characterizing the behavior of peptides like this compound.

Protocol: Quantification and Purity by RP-HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for assessing the purity of synthetic peptides. [18][19]The method separates the target peptide from impurities based on hydrophobicity.

Causality: A C18 column is chosen for its versatility in retaining peptides of this size. The acetonitrile/water gradient allows for the elution of compounds with varying polarities. Trifluoroacetic acid (TFA) is used as an ion-pairing agent; it forms a neutral complex with the charged peptide, improving peak shape and resolution. [18]UV detection at 210-220 nm is optimal for the peptide backbone.

Step-by-Step Protocol:

-

System Preparation:

-

HPLC System: A standard HPLC with a UV detector. [18] * Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% TFA in HPLC-grade water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

-

Sample Preparation:

-

Accurately weigh and dissolve the this compound standard or sample in Mobile Phase A to a final concentration of 1.0 mg/mL. [18] * Filter the solution through a 0.45 µm syringe filter before injection. [18]3. Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection: UV at 214 nm.

-

Column Temperature: 30°C.

-

Gradient Program:

-

0-5 min: 5% B

-

5-25 min: Linear gradient from 5% to 95% B

-

25-30 min: 95% B

-

30-35 min: Return to 5% B and equilibrate.

-

-

-

Data Analysis:

-

Calculate purity by determining the area percentage of the main peptide peak relative to the total area of all peaks in the chromatogram. [18]

-

Protocol: In Vitro Intestinal Transport using Caco-2 Cells

The Caco-2 cell line is a human colon adenocarcinoma cell line that, when cultured on semi-permeable membranes, differentiates to form a monolayer of polarized enterocytes that mimic the intestinal barrier, expressing transporters like PepT1. [20]This makes it an invaluable in vitro model for predicting oral drug absorption.

Causality: This protocol is a self-validating system. The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). The involvement of PepT1 is confirmed by running a parallel experiment with a known PepT1 inhibitor (e.g., Glycyl-sarcosine); a significant reduction in transport in the presence of the inhibitor validates that the transport is carrier-mediated.

Step-by-Step Protocol:

-

Cell Culture:

-

Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin.

-

Seed cells onto Transwell inserts (0.4 µm pore size) at a density of ~60,000 cells/cm².

-

Maintain the culture for 21-25 days to allow for full differentiation, changing the medium every 2-3 days.

-

-

Monolayer Integrity Check:

-

Before the experiment, measure the TEER using a voltmeter. A TEER value >250 Ω·cm² indicates a confluent and intact monolayer.

-

-

Transport Experiment (Apical to Basolateral):

-

Wash the cell monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS), pH 6.5 for the apical (AP) side and pH 7.4 for the basolateral (BL) side to mimic physiological pH gradients.

-

Prepare the transport solution: Dissolve this compound (e.g., 1 mM) in AP buffer.

-

Add the transport solution to the AP chamber and fresh BL buffer to the BL chamber.

-

Incubate at 37°C with gentle shaking.

-

At specified time points (e.g., 30, 60, 90, 120 min), collect samples from the BL chamber, replacing the volume with fresh BL buffer.

-

-

Sample Analysis:

-

Quantify the concentration of this compound (and its breakdown products) in the collected samples using a sensitive analytical method like LC-MS/MS. [21] * Calculate the apparent permeability coefficient (Papp) to quantify the transport rate.

-

Workflow: In Vivo Pharmacokinetic (PK) Study

In vivo studies are essential to understand how a compound is absorbed, distributed, metabolized, and excreted (ADME) in a whole organism. [22][23][24] Causality: The choice of oral gavage simulates oral administration. Serial blood sampling is necessary to construct a concentration-time profile. LC-MS/MS is the required analytical method due to its high sensitivity and selectivity, which are crucial for detecting the low concentrations of a rapidly metabolized peptide in a complex matrix like plasma. [21]

Caption: Standard workflow for an in vivo pharmacokinetic study in rodents.

Part 4: Potential Applications and Future Directions

While this compound itself is primarily a delivery vehicle for its constituent amino acids, the study of small peptides is a burgeoning field with immense therapeutic potential. [25][26]

Therapeutic and Nutraceutical Potential

Based on its hydrolysis products, this compound could be considered for:

-

Nutraceuticals: As a highly bioavailable source of leucine and glycine for sports nutrition to support muscle protein synthesis and recovery.

-

Clinical Nutrition: In formulations for patients with malabsorption syndromes, where peptide-based diets are better tolerated than those with free amino acids.

-

Adjunctive Therapy: Given glycine's role in neurotransmission and its potential to improve sleep quality, glycine-containing peptides could be explored for applications in neurology and sleep medicine. [16][17][27]

Challenges and Future Research

The primary challenge for using simple peptides like this compound as therapeutic agents is their poor metabolic stability. [28]Future research should focus on:

-

Peptidomimetics: Designing peptide analogs with modified backbones or stereochemistry (e.g., using all D-amino acids) to resist enzymatic hydrolysis while retaining affinity for transporters like PepT1.

-

Targeted Delivery: Investigating whether specific tripeptide sequences can be used to "piggyback" small molecule drugs across the intestinal barrier via PepT1.

-

Intact Peptide Effects: Designing experiments to carefully distinguish the effects of the intact tripeptide from those of its constituent amino acids, which may require using non-hydrolyzable analogs or studying very short-term effects in vitro.

By understanding the fundamental biochemical and physiological principles governing a simple molecule like this compound, we can build a more rational framework for the design and development of the next generation of peptide-based therapeutics.

References

- Editorial: Use of small peptides in the treatment of inflammatory diseases. (n.d.). PubMed Central.

- Enzymatic hydrolysis of L-leucylglycine in serum in hepatic disease. (1957). PubMed.

- Ringrose, P. S. (n.d.). Small peptides as carriers and targets in human therapy. Portland Press.

- Peptide therapy: Can small chains trigger big changes? (2025). Longevity.Technology.

- Intestinal peptide transport: ex vivo uptake studies and localization of peptide carrier PEPT1. (n.d.). American Physiological Society.

- Understanding The Therapeutic Potential Of Peptides. (2025). Diagnostic Vision.

- Nature-inspired and medicinally relevant short peptides. (n.d.). Open Exploration Publishing.

- Clinical relevance of intestinal peptide uptake. (2014). PubMed Central.

- CHAPTER 11: Transport, Cellular Uptake and Bioavailability of Food Peptides. (2021). Royal Society of Chemistry.

- Brodin, B., Nielsen, C. U., Steffansen, B., & Frøkjaer, S. (2002). Transport of peptidomimetic drugs by the intestinal Di/tri-peptide transporter, PepT1. Basic & Clinical Pharmacology & Toxicology, 90(6), 285-96.

- This compound - CID 96806. (n.d.). PubChem, NIH.

- Quantitation of Copper Tripeptide in Cosmetics via Fabric Phase Sorptive Extraction Combined with Zwitterionic Hydrophilic Interaction Liquid Chromatography and UV/Vis Detection. (2024). MDPI.

- PepT1 mediates transport of the proinflammatory bacterial tripeptide l-Ala-γ-d-Glu-meso-DAP in intestinal epithelial cells. (2009). American Physiological Society.

- Quantitation of Copper Tripeptide in Cosmetics via Fabric Phase Sorptive Extraction Combined with Zwitterionic Hydrophilic Interaction Liquid Chromatography and UV/Vis Detection. (2024). ResearchGate.

- Identification of cytosolic leucyl aminopeptidase (EC 3.4.11.1) as the major cysteinylglycine-hydrolysing activity in rat liver. (2003). PubMed.

- Development of an Analytical Method for the Rapid Quantitation of Peptides Used in Microbicide Formulations. (2013). PubMed Central.

- Leu-Gly-Gly | C10H19N3O4 | CID 70910. (n.d.). PubChem, NIH.

- The Physiological Effects of Glycine. (n.d.). Sinoright.

- DL-LEUCYL-GLYCYL-GLYCINE. (n.d.). Two Chongqing Chemdad Co., Ltd.

- The effect of glycine administration on the characteristics of physiological systems in human adults: A systematic review. (2023). PubMed Central.

- Quantification of Glucagon-Like Peptide-1 Agonist Tirzepatide Using an Agilent 6495D Triple Quadrupole LC/MS System. (2024). Agilent.

- Glycine metabolism in animals and humans: implications for nutrition and health. (2017). PubMed.

- L-LEUCYLGLYCYLGLYCINE. (n.d.). gsrs.

- Spontaneous In Vitro and In Vivo Interaction of (−)-Oleocanthal with Glycine in Biological Fluids: Novel Pharmacokinetic Markers. (2022). PubMed Central.

- Enzymatic Hydrolysis as an Effective Method for Obtaining Wheat Gluten Hydrolysates Combining Beneficial Functional Properties with Health-Promoting Potential. (2023). PubMed Central.

- Mechanism of gating and partial agonist action in the glycine receptor. (2021). PubMed Central.

- Glycine Metabolism and Its Alterations in Obesity and Metabolic Diseases. (2021). MDPI.

- In vivo studies on incorporation of glycine-2-C14 into proteins and nucleic acid purines. (1952). PubMed.

- Optimization of Enzymatic Hydrolysis by Protease Produced from Bacillus subtilis MTCC 2423 to Improve the Functional Properties of Wheat Gluten Hydrolysates. (2024). PubMed Central.

- Glycine supplementation in vitro enhances porcine preimplantation embryo cell number and decreases apoptosis but does not lead to live births. (2016). PubMed.

- In silico, in vitro and in vivo toxicity assessment of the antitumoral peptide GK-1. (2025). PubMed Central.

- Enzymatic Hydrolysis of Porcine Blood as a Strategy to Obtain a Peptide-Rich Functional Ingredient. (2025). PubMed Central.

- Comparative study of in vitro and in vivo drug effects on cell-mediated cytotoxicity. (1976). PubMed Central.

- The effect of glycine administration on the characteristics of physiological systems in human adults: A systematic review. (2023). PubMed.

- What is Glycine used for? (2024). Patsnap Synapse.

Sources

- 1. Editorial: Use of small peptides in the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C10H19N3O4 | CID 96806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4337-37-5 CAS MSDS (DL-LEUCYL-GLYCYL-GLYCINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. DL-LEUCYL-GLYCYL-GLYCINE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. Leu-Gly-Gly | C10H19N3O4 | CID 70910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

- 8. Clinical relevance of intestinal peptide uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 9. books.rsc.org [books.rsc.org]

- 10. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 11. Glycine metabolism in animals and humans: implications for nutrition and health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mechanism of gating and partial agonist action in the glycine receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. What is Glycine used for? [synapse.patsnap.com]

- 14. mdpi.com [mdpi.com]

- 15. In vivo studies on incorporation of glycine-2-C14 into proteins and nucleic acid purines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The Physiological Effects of Glycine | Sinoright [sinoright.net]

- 17. The effect of glycine administration on the characteristics of physiological systems in human adults: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Development of an Analytical Method for the Rapid Quantitation of Peptides Used in Microbicide Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 20. PepT1 mediates transport of the proinflammatory bacterial tripeptide l-Ala-γ-d-Glu-meso-DAP in intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. agilent.com [agilent.com]

- 22. Spontaneous In Vitro and In Vivo Interaction of (−)-Oleocanthal with Glycine in Biological Fluids: Novel Pharmacokinetic Markers - PMC [pmc.ncbi.nlm.nih.gov]

- 23. In silico, in vitro and in vivo toxicity assessment of the antitumoral peptide GK-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Comparative study of in vitro and in vivo drug effects on cell-mediated cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Peptide therapy: Can small chains trigger big changes? [longevity.technology]

- 26. diagnosticvision.com [diagnosticvision.com]

- 27. The effect of glycine administration on the characteristics of physiological systems in human adults: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Nature-inspired and medicinally relevant short peptides [explorationpub.com]

The Metabolic Journey of DL-Leucylglycylglycine: A Technical Guide for Researchers

An In-depth Exploration of the Tripeptide's Role in Cellular Metabolism, Signaling, and its Implications for Drug Development

Foreword: Unraveling the Complexity of a Simple Tripeptide

In the intricate landscape of cellular biochemistry, small peptides are emerging from the shadows of their larger protein counterparts to reveal critical roles in physiological and pathological processes. Among these, the tripeptide DL-Leucylglycylglycine, a simple chain of three amino acids, presents a compelling case for deeper investigation. While often viewed as a mere intermediate in protein turnover, a closer examination of its constituent amino acids—Leucine and Glycine—and the general principles of peptide metabolism suggests a more nuanced and significant biological role. This technical guide, designed for researchers, scientists, and drug development professionals, aims to provide a comprehensive overview of the current understanding and potential future directions in the study of this compound as a metabolite. By synthesizing established biochemical principles with insights from related fields, we will explore its metabolic fate, potential signaling functions, and the analytical methodologies required to unlock its secrets.

Section 1: The Biochemical Identity of this compound

This compound is a tripeptide composed of the amino acids Leucine, Glycine, and Glycine, linked by peptide bonds. The "DL" prefix indicates that the Leucine residue is a racemic mixture of its D- and L-isomers. This seemingly minor detail has significant implications for its metabolic stability and biological activity, as stereoisomerism can influence enzymatic recognition and processing.

| Property | Value | Source |

| Molecular Formula | C10H19N3O4 | |

| Molecular Weight | 245.28 g/mol | |

| IUPAC Name | 2-{[2-({[2-amino-4-methylpentanoyl)amino]acetyl}amino)acetic acid |

The presence of the branched-chain amino acid (BCAA) Leucine and the simplest amino acid, Glycine, endows this tripeptide with a unique physicochemical profile that dictates its interactions within a biological milieu.

Section 2: The Metabolic Cascade: Absorption, Hydrolysis, and Fate

The journey of this compound within a biological system is governed by a series of transport and enzymatic processes. While direct studies on this specific tripeptide are limited, we can infer its metabolic pathway based on the well-established principles of peptide and amino acid metabolism.

Cellular Uptake: A Gateway to Metabolism

The initial step in the metabolism of extracellular this compound is its transport across the cell membrane. Eukaryotic cells possess a variety of transporters for amino acids and small peptides. The proton-coupled peptide transporters, PEPT1 and PEPT2, are primary candidates for the uptake of di- and tripeptides. While PEPT1 is predominantly found in the brush border membrane of the intestinal epithelium, facilitating the absorption of dietary peptides, PEPT2 is more widely distributed in tissues such as the kidneys, lungs, and brain.

Beyond dedicated peptide transporters, various amino acid transport systems could be involved in the uptake of this compound or its breakdown products. These systems, such as the L-type amino acid transporter (LAT) for Leucine and various glycine transporters (e.g., GLYT1, GLYT2), would become critical following extracellular hydrolysis.

Enzymatic Degradation: The Inevitable Breakdown

Once inside the cell or in the extracellular space, this compound is susceptible to enzymatic hydrolysis by peptidases. These enzymes cleave the peptide bonds, releasing the constituent amino acids and smaller peptide fragments.

The primary enzymes responsible for this degradation are likely to be aminopeptidases, which cleave the N-terminal amino acid, and dipeptidyl peptidases. The presence of the D-Leucine isomer may confer some resistance to certain peptidases, potentially prolonging the half-life of a portion of the administered this compound compared to its pure L-isomer counterpart.

The ultimate degradation products are D-Leucine, L-Leucine, and Glycine. These free amino acids then enter their respective metabolic pools.

The Metabolic Fates of Leucine and Glycine

The metabolic significance of this compound is intrinsically linked to the roles of its constituent amino acids.

-

L-Leucine: As a branched-chain amino acid, L-Leucine is a potent activator of the mTOR signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis. It also serves as a substrate for energy production through its conversion to acetyl-CoA and acetoacetate.

-

Glycine: This non-essential amino acid is a versatile metabolite with a wide range of functions. It is a precursor for the synthesis of crucial biomolecules including:

-

Glutathione: A major intracellular antioxidant.

-

Heme: A component of hemoglobin and cytochromes.

-

Creatine: An energy buffer in muscle and nerve cells.

-

Purines: The building blocks of DNA and RNA.

-

Glycine also functions as an inhibitory neurotransmitter in the central nervous system and has been shown to possess cytoprotective and anti-inflammatory properties.

-

D-Leucine: The metabolic fate of D-amino acids in mammals is less well-defined than that of their L-isomers. D-amino acid oxidase, a peroxisomal enzyme, can convert D-amino acids to their corresponding α-keto acids, which can then enter mainstream metabolic pathways. However, the efficiency of this process for D-Leucine is not extensively characterized.

Section 3: Potential Signaling Roles and Physiological Effects

Beyond its role as a source of amino acids, the intact tripeptide or its dipeptide intermediates may possess intrinsic biological activities. While direct evidence for this compound is lacking, the activities of other small peptides provide a framework for potential functions.

Modulation of Cellular Signaling

Small peptides can act as signaling molecules, interacting with cell surface receptors or intracellular targets to modulate cellular processes. For instance, certain di- and tripeptides have been shown to influence inflammation, immune responses, and cell proliferation. The possibility that this compound or its dipeptide fragments (Leucylglycine, Glycylglycine) could exert such effects warrants further investigation.

Influence on Neurotransmission

Given that Glycine is an inhibitory neurotransmitter, the delivery of Glycine to the central nervous system via a peptide carrier like this compound could have neuromodulatory effects. The potential for this tripeptide to cross the blood-brain barrier and be subsequently hydrolyzed to release Glycine is an area of interest for neuroscience and drug development.

Section 4: Analytical Methodologies for the Study of this compound

To rigorously investigate the metabolic role of this compound, robust and sensitive analytical methods are essential. The quantification of the tripeptide and its metabolites in complex biological matrices such as plasma, tissues, and cell culture media presents a significant analytical challenge.

Sample Preparation

The first critical step is the efficient extraction of the analyte from the biological matrix while minimizing degradation and interference.

Protocol: Protein Precipitation for Plasma Samples

-

Sample Collection: Collect blood in EDTA-containing tubes and centrifuge at 2000 x g for 15 minutes at 4°C to obtain plasma.

-

Precipitation: To 100 µL of plasma, add 400 µL of ice-cold methanol containing an appropriate internal standard (e.g., a stable isotope-labeled version of the tripeptide).

-

Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Collection: Carefully transfer the supernatant to a clean tube for analysis.

Causality: Methanol is a commonly used solvent for protein precipitation as it efficiently denatures and precipitates proteins while keeping small molecules like tripeptides in solution. The use of an internal standard is crucial for accurate quantification, as it corrects for variations in sample preparation and instrument response.

Chromatographic Separation and Mass Spectrometric Detection

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of small molecules in biological samples.

Experimental Workflow: LC-MS/MS Analysis

-

Chromatography: Due to the polar nature of the tripeptide, Hydrophilic Interaction Liquid Chromatography (HILIC) is often a suitable separation technique. Alternatively, reversed-phase chromatography with an ion-pairing agent can be employed.

-

Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is typically used for the analysis of peptides. Quantification is achieved using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for this compound and its internal standard are monitored.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| This compound | 246.1 | [To be determined empirically] |

| L-Leucine | 132.1 | 86.1 |

| Glycine | 76.0 | 30.0 |

Self-Validation: The specificity of the LC-MS/MS method is ensured by the combination of chromatographic retention time and the unique mass transitions of the analyte. The use of a stable isotope-labeled internal standard provides the highest level of accuracy and precision.

Section 5: Future Directions and Implications for Drug Development

The study of this compound is still in its infancy. Future research should focus on several key areas:

-

Direct Metabolic Studies: Utilizing stable isotope-labeled this compound to trace its absorption, distribution, metabolism, and excretion (ADME) profile in vivo.

-

Identification of Specific Transporters and Peptidases: Elucidating the key proteins involved in the transport and hydrolysis of this tripeptide.

-

Investigation of Biological Activity: Screening for potential effects of the intact tripeptide on various cellular processes, including signaling pathways and gene expression.

-

Pharmacokinetic and Pharmacodynamic Modeling: Developing models to understand the relationship between the administered dose, the resulting concentrations of the tripeptide and its metabolites, and any observed physiological effects.

For drug development professionals, small peptides like this compound represent a potential avenue for targeted delivery of bioactive molecules. For example, attaching a therapeutic agent to this tripeptide could leverage endogenous peptide transport mechanisms to enhance its uptake into specific cells or tissues.

Conclusion

This compound, while structurally simple, sits at the crossroads of peptide transport, amino acid metabolism, and cellular signaling. A thorough understanding of its role as a metabolite requires a multi-faceted approach, combining advanced analytical techniques with well-designed biological experiments. By dissecting its metabolic journey, from cellular uptake to the ultimate fate of its constituent amino acids, researchers can uncover new insights into the intricate world of small peptides and their profound impact on biological systems. This knowledge will not only advance our fundamental understanding of cellular metabolism but also open new avenues for therapeutic intervention and drug design.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 96806, this compound.

An In-depth Technical Guide to the Solubility and Stability of DL-Leucylglycylglycine in Aqueous Solutions

Introduction: The Tripeptide DL-Leucylglycylglycine

This compound is a tripeptide composed of the amino acids Leucine, Glycine, and Glycine. As a fundamental building block in peptide research, it serves as a model compound for understanding the physicochemical behaviors of short-chain peptides. For professionals in drug development and biochemical research, a comprehensive grasp of its solubility and stability in aqueous environments is paramount. These properties directly influence formulation strategies, bioavailability, in-vitro assay reliability, and ultimately, the therapeutic efficacy and shelf-life of peptide-based products.

This guide provides a detailed exploration of the factors governing the aqueous solubility and stability of this compound. It combines theoretical principles with actionable experimental protocols, offering a self-validating framework for its characterization and handling.

| Physicochemical Properties of this compound | |

| IUPAC Name | 2-[[2-[(2-amino-4-methylpentanoyl)amino]acetyl]amino]acetic acid[1] |

| Molecular Formula | C10H19N3O4[1] |

| Molecular Weight | 245.28 g/mol [1] |

| Synonyms | H-DL-Leu-Gly-Gly-OH, DL-Leu-Gly-Gly[1][2] |

| Amino Acid Sequence | Leu-Gly-Gly |

Part I: Aqueous Solubility of this compound

The solubility of a peptide is a critical attribute dictated by its molecular characteristics and its interaction with the solvent. Understanding these factors is the first step toward successful formulation and application.

Core Principles Governing Peptide Solubility

The aqueous solubility of this compound is primarily influenced by a balance of hydrophilic and hydrophobic forces within its structure and its interaction with the surrounding solution.

-

Amino Acid Composition: The physical properties of the constituent amino acids are fundamental. This compound contains one hydrophobic residue, Leucine, which can limit its solubility in water.[3] The two Glycine residues are neutral and small, contributing moderately to solubility. Peptides with a high proportion of non-polar amino acids often present solubility challenges.[4]

-

Net Charge and pH: A peptide's net electrical charge, which is dependent on the solution's pH, is a critical determinant of solubility.[5] Solubility is typically at its minimum at the peptide's isoelectric point (pI), the pH at which the net charge is zero, as this facilitates intermolecular aggregation.[4] Adjusting the pH away from the pI increases the net charge, enhancing interactions with water molecules and improving solubility.[3]

-

Peptide Length: While this compound is a short peptide, it is a general principle that longer peptide chains tend to be less soluble due to an increased potential for hydrophobic interactions and aggregation.[5]

-

Temperature: For many solutes, solubility increases with temperature due to the enhanced kinetic energy of the solvent molecules, which improves their ability to solvate the peptide.[3] However, excessive heat can promote degradation, a crucial trade-off that must be managed.[3]

Experimental Protocol: Equilibrium Solubility Determination

To ensure trustworthy and reproducible results, a robust protocol for determining solubility is essential. The following method establishes the equilibrium solubility of the tripeptide in a given aqueous buffer.

Objective: To quantify the maximum concentration of this compound that can be dissolved in a specific aqueous solution at a set temperature.

Methodology:

-

Preparation of Supersaturated Stock: Add an excess amount of lyophilized this compound powder to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed, inert vial. The goal is to create a slurry where undissolved solid is clearly visible.

-

Equilibration: Place the vial in a temperature-controlled shaker or rotator. Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure the solution reaches saturation. The temperature should be precisely controlled to reflect the intended application or storage condition.

-

Separation of Undissolved Solid: After equilibration, separate the solid and liquid phases. This is a critical step to avoid artificially inflating the measured concentration.

-

Centrifuge the vial at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet the undissolved peptide.

-

Carefully collect an aliquot of the supernatant, ensuring no solid material is disturbed. For added certainty, the supernatant can be passed through a low-protein-binding syringe filter (e.g., 0.22 µm PVDF).

-

-

Quantification: Accurately dilute the clarified supernatant with the buffer. Quantify the concentration of dissolved this compound using a validated analytical technique, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

-

HPLC Conditions: A C18 column is typically effective. The mobile phase could consist of a gradient of water and acetonitrile with an ion-pairing agent like trifluoroacetic acid (TFA).

-

Calibration: A standard curve must be generated using known concentrations of the peptide to ensure accurate quantification.

-

Caption: Workflow for Equilibrium Solubility Determination.

Part II: Aqueous Stability of this compound

Peptide stability is a measure of its resistance to degradation over time. Instability can be broadly categorized as physical, involving changes in higher-order structures, or chemical, involving the breaking or formation of covalent bonds.[6][7] For a short peptide like this compound, chemical degradation is the primary concern.

Principal Chemical Degradation Pathways

The amino acid sequence and the presence of reactive functional groups dictate a peptide's susceptibility to various degradation mechanisms.

-

Hydrolysis: This is one of the most common degradation pathways for peptides in aqueous solutions.[6][7] It involves the cleavage of the amide (peptide) bonds. This reaction is often catalyzed by acidic or basic conditions (extremes of pH) and accelerated by elevated temperatures.[6][8][9] For this compound, this would result in the formation of smaller peptides (dipeptides) and individual amino acids.

-

Diketopiperazine (DKP) Formation: This intramolecular cyclization reaction can occur at the N-terminus of a peptide, leading to the cleavage of the first two amino acids. The N-terminal Leu-Gly sequence could potentially undergo this reaction to form a DKP and release the C-terminal Glycine.

-

Other Pathways:

-

Oxidation: The residues in this compound (Leucine, Glycine) are not highly susceptible to oxidation, unlike Methionine or Cysteine. Therefore, this pathway is considered a lower risk under typical conditions.

-

Deamidation: This pathway is specific to peptides containing Asparagine (Asn) or Glutamine (Gln) residues and is therefore not applicable to this compound.[6][8]

-

Racemization: The conversion of L-amino acids to their D-isomers can occur, particularly under basic pH conditions, potentially altering biological activity.[6][8]

-

Caption: Primary Chemical Degradation Pathways.

Experimental Protocol: Forced Degradation Study

Forced degradation (or stress testing) is a cornerstone of stability assessment. These studies deliberately expose the peptide to harsh conditions to rapidly identify likely degradation products and establish the selectivity of analytical methods.[8] This is critical for developing a stability-indicating method—an analytical procedure that can accurately quantify the active ingredient in the presence of its degradation products.[8]

Objective: To identify the degradation products of this compound under various stress conditions and validate a stability-indicating HPLC method.

Methodology:

-

Sample Preparation: Prepare multiple aliquots of this compound in a suitable aqueous solution (e.g., water or a specific buffer).

-

Application of Stress Conditions: Expose the aliquots to a range of conditions. A control sample (stored at -20°C or -80°C) should always be included.

-

Acid Hydrolysis: Add HCl to a final concentration of 0.1 M. Incubate at a controlled elevated temperature (e.g., 60°C).

-

Base Hydrolysis: Add NaOH to a final concentration of 0.1 M. Incubate at room temperature or a mildly elevated temperature.

-

Oxidation: Add hydrogen peroxide (e.g., 3% H₂O₂). Incubate at room temperature, protected from light.

-

Thermal Stress: Incubate a sample at a high temperature (e.g., 70-80°C) in a neutral pH buffer.

-

Photostability: Expose a sample to light conditions as specified by ICH guideline Q1B.

-

-